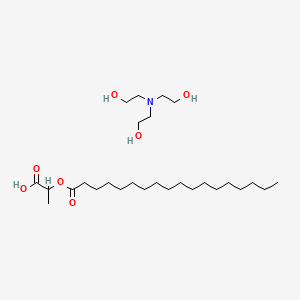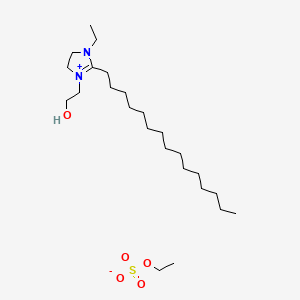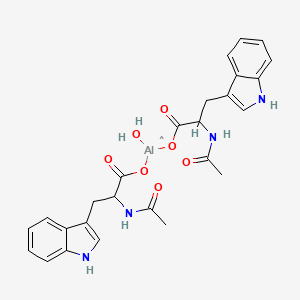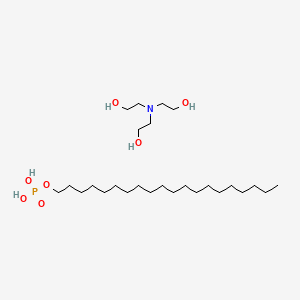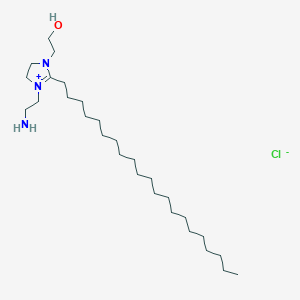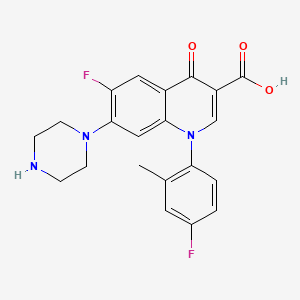
Bis((9S)-10,11-dihydro-9-hydroxy-6'-methoxycinchonanium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, antiarrhythmic, and analgesic effects. The compound is derived from cinchonine, a natural alkaloid found in the bark of cinchona trees.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves the following steps:
Extraction of Cinchonine: Cinchonine is extracted from the bark of cinchona trees using solvents like ethanol or methanol.
Hydrogenation: The extracted cinchonine undergoes hydrogenation to form 10,11-dihydrocinchonine.
Hydroxylation: The 10,11-dihydrocinchonine is then hydroxylated to introduce a hydroxyl group at the 9th position.
Methoxylation: The hydroxylated compound is further methoxylated to introduce a methoxy group at the 6’ position.
Sulphation: Finally, the compound is treated with sulfuric acid to form the sulphate salt.
Industrial Production Methods
Industrial production of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract cinchonine.
Catalytic Hydrogenation: Employing catalysts like palladium or platinum for efficient hydrogenation.
Controlled Hydroxylation and Methoxylation: Using precise reaction conditions to ensure high yield and purity.
Sulphation: Utilizing industrial-grade sulfuric acid for the final step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides for methoxylation or hydroxylation.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of fully reduced cinchonine derivatives.
Substitution: Formation of various substituted cinchonine compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a chiral catalyst in asymmetric synthesis.
Analytical Chemistry: Employed in chiral separation techniques.
Biology
Antimalarial Research: Studied for its potential to treat malaria.
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Medicine
Antiarrhythmic Agent: Used in the development of drugs for heart rhythm disorders.
Analgesic Research: Explored for its pain-relieving properties.
Industry
Pharmaceuticals: Utilized in the synthesis of various drugs.
Agrochemicals: Studied for its potential use in pest control.
Mechanism of Action
The mechanism of action of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to therapeutic effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites.
Comparison with Similar Compounds
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonidine: Similar structure but different stereochemistry.
Quinidine: Used as an antiarrhythmic agent.
Uniqueness
Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct pharmacological properties compared to other cinchona alkaloids.
Properties
CAS No. |
85909-61-1 |
|---|---|
Molecular Formula |
C40H50N4O8S |
Molecular Weight |
746.9 g/mol |
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;sulfate |
InChI |
InChI=1S/2C20H25N2O2.H2O4S/c2*1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h2*3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q2*+1;/p-2/t2*14?,16?,19?,20-;/m11./s1 |
InChI Key |
YVDWDYSYZHOPBP-XMHNCSIISA-L |
Isomeric SMILES |
COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






